
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane is an organic compound characterized by the presence of a dithiane ring and a dimethylheptenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane typically involves the reaction of 2,6-dimethylhept-5-en-1-ol with 1,3-propanedithiol under acidic conditions to form the dithiane ring. The reaction is usually carried out in the presence of a catalyst such as boron trifluoride etherate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The dithiane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithianes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiane ring can act as a nucleophile, participating in various biochemical pathways. The dimethylheptenyl side chain may also contribute to the compound’s lipophilicity and ability to interact with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,6-Dimethylhept-5-en-1-yl)-1,3-dioxolane
- 2-(2,6-Dimethylhept-5-en-1-yl)-4-methyl-1,3-dioxane
Uniqueness
2-(2,6-Dimethylhept-5-EN-1-YL)-1,3-dithiane is unique due to its dithiane ring, which imparts distinct chemical reactivity compared to similar compounds with dioxolane or dioxane rings. This uniqueness makes it valuable in specific synthetic applications and research contexts.
Eigenschaften
CAS-Nummer |
56841-52-2 |
|---|---|
Molekularformel |
C13H24S2 |
Molekulargewicht |
244.5 g/mol |
IUPAC-Name |
2-(2,6-dimethylhept-5-enyl)-1,3-dithiane |
InChI |
InChI=1S/C13H24S2/c1-11(2)6-4-7-12(3)10-13-14-8-5-9-15-13/h6,12-13H,4-5,7-10H2,1-3H3 |
InChI-Schlüssel |
ODRGRTPDKPMVOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CC1SCCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




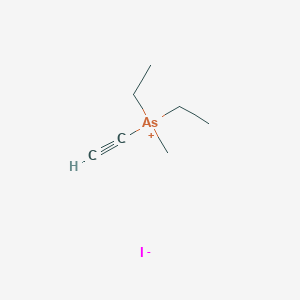
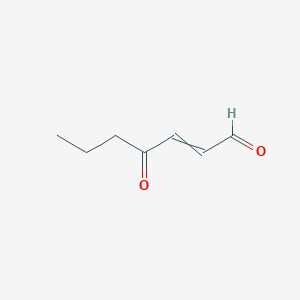
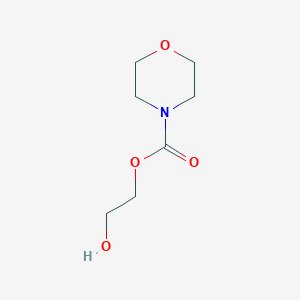
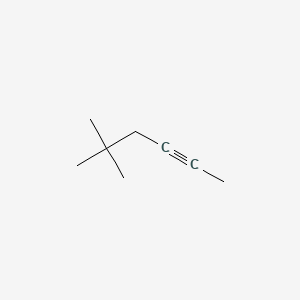
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)

![1,3,5-Tribromo-2-[(3-bromoprop-2-yn-1-yl)oxy]benzene](/img/structure/B14628250.png)

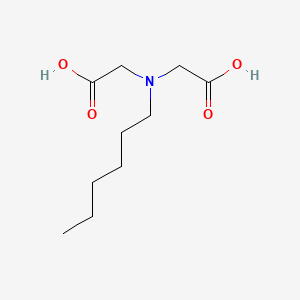


![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)
